molecular formula C13H15NO2S B13871111 2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol

2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol

Cat. No.: B13871111
M. Wt: 249.33 g/mol
InChI Key: HWBFUTJAXKVJNC-UHFFFAOYSA-N
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Description

2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility and potential for hydrogen bonding, while the thiazole ring provides a versatile platform for interaction with biological targets.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

2-[4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol

InChI

InChI=1S/C13H15NO2S/c1-13(2,16)10-5-3-9(4-6-10)12-14-11(7-15)8-17-12/h3-6,8,15-16H,7H2,1-2H3

InChI Key

HWBFUTJAXKVJNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=NC(=CS2)CO)O

Origin of Product

United States

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